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Compound of Interest

Compound Name: Ddr-trk-1

Cat. No.: B10772507

These application notes provide a comprehensive guide for researchers, scientists, and drug
development professionals on the use of Ddr-trk-1, a chemical probe for the Discoidin Domain
Receptor (DDR) and Tropomyosin Receptor Kinase (TRK) families. The focus is on its
application as a TRK signaling inhibitor, detailing recommended concentrations, experimental
protocols, and key performance data.

Introduction to Ddr-trk-1

Ddr-trk-1 is a potent, cell-permeable chemical probe that inhibits the kinase activity of both
DDR and TRK receptor tyrosine kinases.[1] The TRK family, consisting of TRKA, TRKB, and
TRKC, are receptors for neurotrophins and play a crucial role in neuronal development,
survival, and function.[1] Aberrant TRK signaling, often due to gene fusions or overexpression,
is implicated in the pathogenesis of various cancers, including neuroblastoma and certain types
of lung and thyroid cancers.[1][2][3] Ddr-trk-1 provides a valuable tool for investigating the
biological functions of TRK kinases and for preclinical evaluation of TRK inhibition as a
therapeutic strategy.[1][2] It is important to note that Ddr-trk-1 also potently inhibits DDR1 and
DDRZ2, which should be considered when designing experiments.[1][4] For dissecting the
specific effects of TRK inhibition, parallel experiments using selective TRK inhibitors or the
negative control, Ddr-trk-1N, are recommended.[1]

Quantitative Data: Inhibitory Potency of Ddr-trk-1

The inhibitory activity of Ddr-trk-1 has been quantified through various in vitro and cellular
assays. The following tables summarize the key potency data against TRK and DDR kinases.
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Table 1: In Vitro Kinase Inhibition Profile of Ddr-trk-1

Target Assay Type IC50 Value (nM)
TRKA Radiometric Kinase Assay 43
TRKB Radiometric Kinase Assay 3.6
TRKC Radiometric Kinase Assay 2.9
DDR1 Radiometric Kinase Assay 27
DDR1 LANCE ULTRA Kinase Assay 9.4
DDR2 Radiometric Kinase Assay 4.5

Data sourced from multiple radiometric and kinase assays.[4][5][6][7]

Table 2: Cellular Target Engagement of Ddr-trk-1

Target Assay Type IC50 Value (nM)
NanoBRET™ Target

TRKA 448
Engagement
NanoBRET™ Target

TRKB 142
Engagement
NanoBRET™ Target

DDR1 104
Engagement
NanoBRET™ Target

DDR2 175

Engagement

NanoBRET™ assays measure the ability of the compound to engage its target inside living

cells.[1]

Recommended Working Concentrations

o Cell-Based Assays: For most cellular applications, a working concentration of 5 uM is

recommended to achieve effective inhibition of TRK signaling.[1][8]
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 In Vitro Kinase Assays: Concentrations should be titrated around the IC50 values listed in
Table 1, typically ranging from low nanomolar to micromolar concentrations.

» Negative Control: The inactive control compound, Ddr-trk-1N, should be used at the same
concentration (e.g., 5 UM in cellular assays) in parallel to distinguish specific inhibitory effects

from potential off-target or compound-related artifacts.[1]

Signaling Pathways and Experimental Workflows

Visualizing the relevant biological pathways and experimental procedures is crucial for
understanding the application of Ddr-trk-1.
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Caption: TRK Signaling Pathway and Inhibition by Ddr-trk-1.
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Caption: Workflow for TRK Phosphorylation Inhibition Assay.
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Experimental Protocols

This protocol is a generalized method for determining the IC50 value of Ddr-trk-1 against a
purified TRK kinase.

Materials:

e Recombinant human TRK kinase (e.g., TRKA, TRKB, or TRKC)
e Ddr-trk-1 and DMSO (for dilution)

» Kinase reaction buffer

e ATP (including y-32P-ATP or y-33P-ATP)

o Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

e Phosphocellulose paper

 Scintillation counter

Procedure:

o Prepare a serial dilution of Ddr-trk-1 in DMSO, then dilute further in kinase reaction buffer. A
10-dose, 3-fold serial dilution starting from 10 uM is a common approach.[1]

 In areaction plate, add the diluted Ddr-trk-1 or DMSO (vehicle control).
e Add the TRK kinase and substrate peptide to each well.

« Initiate the kinase reaction by adding the ATP mixture (containing radiolabeled ATP). The
final ATP concentration should be near the Km value for the specific kinase (e.g., 10 uM).[1]

 Incubate the reaction at 30°C for a specified time (e.g., 60-120 minutes), ensuring the
reaction is in the linear range.

o Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

o Wash the paper extensively with phosphoric acid to remove unincorporated ATP.
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Measure the incorporated radioactivity using a scintillation counter.

Calculate the percentage of inhibition for each Ddr-trk-1 concentration relative to the vehicle
control and plot the results to determine the IC50 value.

This protocol determines the potency of Ddr-trk-1 in inhibiting ligand-induced TRK

autophosphorylation in a cellular context.

Materials:

Cells expressing the target TRK receptor (e.g., SH-SY5Y for TRKB, TF-1 for TRKA).

Cell culture medium and serum-free medium.

Ddr-trk-1 and Ddr-trk-1N (negative control).

Neurotrophin ligand (e.g., BDNF for TRKB, NGF for TRKA).

Cell lysis buffer (containing protease and phosphatase inhibitors).

Antibodies: anti-phospho-TRK (specific for the autophosphorylation site), anti-total-TRK, and
appropriate secondary antibodies.

Western blot reagents and imaging system.

Procedure:

Seed cells in 6-well plates and grow to 70-80% confluency.

(Optional) Serum-starve the cells for 4-6 hours or overnight to reduce basal receptor activity.

Pre-treat the cells with various concentrations of Ddr-trk-1 or Ddr-trk-1N (e.g., 0.1 uM, 0.5
UM, 1 uM, 5 pM) for 1-2 hours. Include a DMSO vehicle control.

Stimulate the cells with the corresponding neurotrophin ligand (e.g., 50 ng/mL BDNF) for 10-
15 minutes at 37°C.

Immediately place the plates on ice and wash twice with ice-cold PBS.
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Lyse the cells with ice-cold lysis buffer.
Determine protein concentration using a BCA or Bradford assay.
Perform SDS-PAGE and western blotting using equal amounts of protein per lane.

Probe the membranes with anti-phospho-TRK antibody. Subsequently, strip and re-probe
with anti-total-TRK antibody to confirm equal loading.

Image the blots and perform densitometry analysis to quantify the level of TRK
phosphorylation relative to the total TRK protein. Calculate the concentration-dependent
inhibition.

This protocol assesses the functional consequence of TRK inhibition on cancer cell

proliferation.

Materials:

Cancer cell line with known TRK dependency (e.g., Panc-1).[1][5]

Complete cell culture medium.

Ddr-trk-1 and Ddr-trk-1N.

Crystal violet staining solution.

Procedure:

Plate cells at a low density (e.g., 500-1000 cells/well) in 6-well plates.
Allow cells to attach overnight.

Replace the medium with fresh medium containing various concentrations of Ddr-trk-1 or
Ddr-trk-1N (e.g., 0.01 pM to 5 pM).[5] Include a DMSO vehicle control.

Incubate the cells for 10-14 days, replacing the medium with fresh compound every 3-4
days.[5]
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e When colonies are visible, wash the wells with PBS.

¢ Fix the colonies with methanol for 15 minutes.

 Stain the colonies with 0.5% crystal violet solution for 20 minutes.[5]

o Gently wash the plates with water and allow them to air dry.

e Scan the plates and quantify the colony area or number to determine the effect of Ddr-trk-1
on cell proliferation and survival.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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